molecular formula C14H15BrN2O3 B13804295 1-(4-bromophenyl)-5,5-diethyl-1,3-diazinane-2,4,6-trione CAS No. 66942-13-0

1-(4-bromophenyl)-5,5-diethyl-1,3-diazinane-2,4,6-trione

Cat. No.: B13804295
CAS No.: 66942-13-0
M. Wt: 339.18 g/mol
InChI Key: RMGTWDQPJXJMOE-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)-5,5-diethyl-1,3-diazinane-2,4,6-trione is an organic compound characterized by the presence of a bromophenyl group attached to a diazinane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-bromophenyl)-5,5-diethyl-1,3-diazinane-2,4,6-trione typically involves the reaction of 4-bromophenylacetic acid with diethyl malonate under basic conditions, followed by cyclization to form the diazinane ring. The reaction conditions often include the use of a strong base such as sodium ethoxide and an appropriate solvent like ethanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromophenyl)-5,5-diethyl-1,3-diazinane-2,4,6-trione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(4-Bromophenyl)-5,5-diethyl-1,3-diazinane-2,4,6-trione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-bromophenyl)-5,5-diethyl-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets. The bromophenyl group can interact with hydrophobic pockets in proteins, while the diazinane ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-Bromophenyl)-5,5-diethyl-1,3-diazinane-2,4,6-trione is unique due to its specific combination of a bromophenyl group and a diazinane ring. This structure provides distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

CAS No.

66942-13-0

Molecular Formula

C14H15BrN2O3

Molecular Weight

339.18 g/mol

IUPAC Name

1-(4-bromophenyl)-5,5-diethyl-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C14H15BrN2O3/c1-3-14(4-2)11(18)16-13(20)17(12(14)19)10-7-5-9(15)6-8-10/h5-8H,3-4H2,1-2H3,(H,16,18,20)

InChI Key

RMGTWDQPJXJMOE-UHFFFAOYSA-N

Canonical SMILES

CCC1(C(=O)NC(=O)N(C1=O)C2=CC=C(C=C2)Br)CC

Origin of Product

United States

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